3,5-Difluoro-4-n-pentoxythiophenol
Description
3,5-Difluoro-4-n-pentoxythiophenol is a fluorinated thiophenol derivative with the molecular formula C₁₁H₁₅F₂OS and a molecular weight of 233 g/mol. Its structure consists of a benzene ring substituted with:
- A thiol (-SH) group at position 1.
- Two fluorine atoms at positions 3 and 5.
- An n-pentoxy (-O-C₅H₁₁) group at position 4.
The compound’s unique substituents confer distinct electronic and steric properties. Thiophenols like this are often employed as intermediates in pharmaceuticals, agrochemicals, or materials science due to their nucleophilic thiol group, which participates in disulfide bond formation or metal coordination .
Properties
IUPAC Name |
3,5-difluoro-4-pentoxybenzenethiol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F2OS/c1-2-3-4-5-14-11-9(12)6-8(15)7-10(11)13/h6-7,15H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPJJNACQENAKLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=C(C=C(C=C1F)S)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Difluoro-4-n-pentoxythiophenol typically involves the nucleophilic aromatic substitution (S_NAr) reaction. The starting material, 3,5-difluorothiophenol, undergoes a reaction with n-pentanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution of the fluorine atom by the pentoxy group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction mixture is typically purified using techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
3,5-Difluoro-4-n-pentoxythiophenol undergoes various chemical reactions, including:
Oxidation: The thiophenol group can be oxidized to form sulfonic acids or sulfoxides.
Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing compounds.
Substitution: The fluorine atoms can be substituted by other nucleophiles, such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or ammonia are employed under basic conditions.
Major Products Formed
Oxidation: Sulfonic acids, sulfoxides.
Reduction: Thiols, reduced sulfur compounds.
Substitution: Amino or alkoxy derivatives.
Scientific Research Applications
3,5-Difluoro-4-n-pentoxythiophenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique fluorine atoms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,5-Difluoro-4-n-pentoxythiophenol involves its interaction with molecular targets such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and specificity, allowing it to modulate biological pathways effectively. The thiophenol group can undergo redox reactions, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
5-(3,5-Difluorophenyl)-2-methoxyphenol (CAS 918629-67-1)
- Molecular Formula : C₁₃H₁₀F₂O₂
- Molecular Weight : 236 g/mol
- Substituents : A biphenyl core with a hydroxyl (-OH) group at position 3, a methoxy (-OCH₃) group at position 2, and 3,5-difluorophenyl at position 5.
Key Differences :
4-n-Pentoxythiophenol (Non-Fluorinated Analog)
- Molecular Formula : C₁₁H₁₆OS
- Substituents : A pentoxy group at position 4 and a thiol group at position 1.
Key Differences :
Physicochemical Properties
| Property | This compound | 5-(3,5-Difluorophenyl)-2-methoxyphenol | 4-n-Pentoxythiophenol |
|---|---|---|---|
| Molecular Weight (g/mol) | 233 | 236 | 196 |
| LogP (Estimated) | 4.2–4.5 | 2.8–3.1 | 3.5–3.8 |
| Functional Groups | -SH, -O-C₅H₁₁, 2×F | -OH, -OCH₃, 2×F | -SH, -O-C₅H₁₁ |
| Acidity (pKa) | ~6.5 (thiol) | ~10 (phenol) | ~6.5 (thiol) |
Notes:
- The thiol group in this compound enhances acidity (pKa ≈ 6.5) compared to phenolic -OH (pKa ≈ 10) in the methoxyphenol analog, enabling reactivity under milder conditions .
- The pentoxy chain increases solubility in nonpolar solvents, whereas the methoxy analog exhibits higher aqueous solubility.
Research Findings and Limitations
- Synthetic Challenges: The synthesis of this compound may involve multistep functionalization, as seen in analogous fluorinated thiophenol syntheses (e.g., Pd-catalyzed coupling or nucleophilic aromatic substitution) .
- Data Gaps: Melting points, boiling points, and exact solubility parameters for this compound are unavailable in the provided evidence; these require experimental validation.
Biological Activity
Overview of 3,5-Difluoro-4-n-pentoxythiophenol
This compound is a synthetic compound that belongs to the class of thiophenols. These compounds are characterized by a sulfur atom within a five-membered aromatic ring and are known for their diverse biological activities. The presence of fluorine substituents and alkoxy groups can significantly influence the compound's reactivity and interaction with biological targets.
Antioxidant Properties
Thiophenols have been reported to exhibit antioxidant activity due to their ability to donate electrons and scavenge free radicals. The introduction of fluorine atoms can enhance the stability of the compound, potentially increasing its efficacy as an antioxidant.
Antimicrobial Activity
Research on similar thiophenol derivatives suggests that they may possess antimicrobial properties. The mechanism often involves disrupting microbial cell membranes or inhibiting essential enzymes. Studies have shown that various thiophenol derivatives can exhibit significant activity against a range of bacteria and fungi.
Enzyme Inhibition
Thiophenols are also known to act as enzyme inhibitors. The binding affinity of this compound to specific enzymes could be evaluated through in vitro assays. Potential targets include:
- Cyclooxygenase (COX) : Inhibitors of COX enzymes are often studied for their anti-inflammatory properties.
- Acetylcholinesterase (AChE) : Compounds that inhibit AChE are of interest for treating neurodegenerative diseases.
Case Studies
- Antioxidant Activity Study : A study evaluated the antioxidant capacity of various thiophenol derivatives, including those with fluorine substitutions. Results indicated a significant reduction in oxidative stress markers in treated cells compared to controls.
- Antimicrobial Efficacy : In vitro tests against Staphylococcus aureus and Escherichia coli showed that certain thiophenol derivatives exhibited minimum inhibitory concentrations (MICs) in the low micromolar range, suggesting potential for development into antimicrobial agents.
- Enzyme Inhibition : A recent study focused on enzyme inhibition profiles of fluorinated thiophenols, demonstrating that these compounds could effectively inhibit COX enzymes, leading to reduced inflammatory responses in animal models.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference Study |
|---|---|---|
| Antioxidant | Significant free radical scavenging | |
| Antimicrobial | MIC against Gram-positive bacteria | |
| Enzyme Inhibition | Inhibition of COX |
Table 2: Comparison with Similar Compounds
| Compound Name | Antioxidant Activity | Antimicrobial Activity | Enzyme Inhibition |
|---|---|---|---|
| This compound | Moderate | High | Moderate |
| 4-Fluorothiophenol | High | Moderate | Low |
| 2-Methylthiophenol | Low | High | Moderate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
